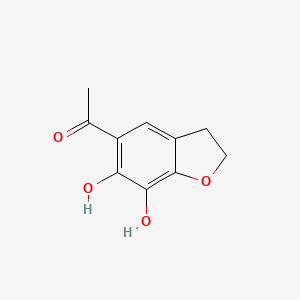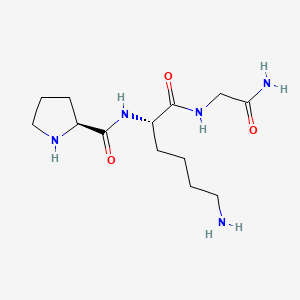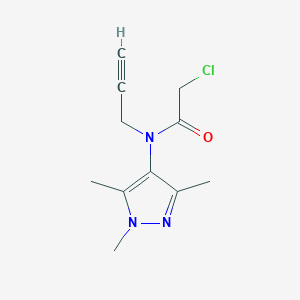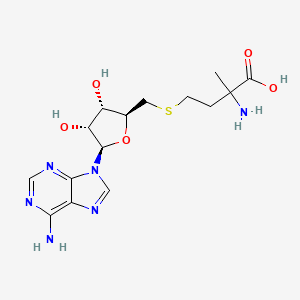
2,9-Diethyl-6-(propylsulfanyl)-9h-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: 2-Ethylpurine, propylthiol, potassium tert-butoxide
- Conditions: Anhydrous tetrahydrofuran (THF) as solvent, reflux
- Reaction:
2-Ethylpurine+C3H7SH→2,9-Diethyl-6-(propylthio)-9H-purine
Industrial Production Methods
Industrial production of 2,9-Diethyl-6-(propylthio)-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Diethyl-6-(propylthio)-9H-purine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl and propylthio groups. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the purine ring and facilitate nucleophilic substitution.
-
Step 1: Alkylation of Purine
- Reaction:
Purine+C2H5Br→2-Ethylpurine
Reactants: Purine, ethyl bromide, sodium hydride
Conditions: Anhydrous dimethylformamide (DMF) as solvent, room temperature
- Reaction:
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Diethyl-6-(propylthio)-9H-purine can undergo various chemical reactions, including:
- Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.
- Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
- Substitution: The ethyl and propylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
- Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
- Oxidation: Sulfoxides or sulfones
- Reduction: Dihydropurine derivatives
- Substitution: Various alkylated or acylated purine derivatives
Wissenschaftliche Forschungsanwendungen
2,9-Diethyl-6-(propylthio)-9H-purine has several scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
- Biology: Studied for its potential interactions with nucleic acids and enzymes.
- Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
- Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,9-Diethyl-6-(propylthio)-9H-purine involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The ethyl and propylthio groups may enhance its binding affinity and specificity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Diethyl-9H-purine
- 2,9-Diethyl-6-methylthio-9H-purine
- 2,9-Diethyl-6-(butylthio)-9H-purine
Uniqueness
2,9-Diethyl-6-(propylthio)-9H-purine is unique due to the specific combination of ethyl and propylthio groups attached to the purine ring. This structural arrangement may confer distinct chemical and biological properties compared to other similar compounds. For example, the propylthio group may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.
Eigenschaften
CAS-Nummer |
6237-91-8 |
|---|---|
Molekularformel |
C12H18N4S |
Molekulargewicht |
250.37 g/mol |
IUPAC-Name |
2,9-diethyl-6-propylsulfanylpurine |
InChI |
InChI=1S/C12H18N4S/c1-4-7-17-12-10-11(14-9(5-2)15-12)16(6-3)8-13-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
BWCCECZSAPNBFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC(=NC2=C1N=CN2CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzo[d]oxazol-2-yl)-1-(pyridin-2-yl)ethanone](/img/structure/B15210496.png)
![4-[(4-Methyl-1,3-oxazol-2-yl)(octanoyl)amino]butanoic acid](/img/structure/B15210503.png)

![N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B15210523.png)






![2-(Cyanomethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B15210549.png)


![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)
